Neutramycin - 1404-08-6

Neutramycin

Catalog Number: EVT-276864
CAS Number: 1404-08-6
Molecular Formula: C34H54O14
Molecular Weight: 686.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neutramycin is an antibacterial agent.
Source and Classification

Neutramycin is classified as a macrolide antibiotic, which are characterized by a large lactone ring structure. It is specifically produced through the fermentation of Streptomyces rimosus, a soil-dwelling actinobacterium. The fermentation process involves cultivating this bacterium in nutrient-rich media under controlled conditions to maximize yield and purity of the antibiotic.

Synthesis Analysis

Methods of Synthesis

Neutramycin is synthesized through microbial fermentation, primarily involving the following steps:

  1. Cultivation: The Streptomyces rimosus strain is cultured in an aqueous nutrient medium that contains assimilable sources of carbon (such as starch or sugars), nitrogen (like protein hydrolysates), and inorganic salts.
  2. Fermentation Conditions: The fermentation is typically conducted under submerged aerobic conditions at temperatures ranging from 20 to 35 degrees Celsius for a duration between 24 to 240 hours. Aeration is provided by forcing sterile air through the medium, and agitation is achieved using mechanical impellers to enhance oxygen transfer and nutrient mixing.
  3. Extraction: After fermentation, neutramycin is extracted from the culture broth using solvent extraction methods. Common solvents include acetone and petroleum ether, which help to isolate the antibiotic from other metabolites.
  4. Purification: The extracted compound undergoes several purification steps, including filtration, centrifugation, and chromatographic techniques to achieve high-purity neutramycin suitable for pharmaceutical applications .
Molecular Structure Analysis

Neutramycin has a complex molecular structure typical of macrolides, featuring a large lactone ring with several functional groups that contribute to its biological activity. The exact molecular formula and structural details can vary slightly among different derivatives (e.g., Neutramycins B-G). Structural determination has been achieved through advanced techniques such as two-dimensional nuclear magnetic resonance spectroscopy, which provides insights into the arrangement of atoms within the molecule.

Key Structural Features

  • Lactone Ring: A characteristic feature of macrolides that plays a crucial role in their mechanism of action.
  • Functional Groups: Various hydroxyl and amino groups that enhance solubility and interaction with bacterial targets.
  • Derivatives: Different forms of neutramycin exist, each with slight variations in their structure leading to differences in potency and spectrum of activity against bacteria .
Chemical Reactions Analysis

Neutramycin participates in several chemical reactions that can modify its structure and potentially alter its biological activity:

  1. Oxidation: Neutramycin can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to various oxidized derivatives.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify specific functional groups within the molecule.
  3. Substitution: Substitution reactions may occur where functional groups are replaced by other groups, often utilizing halogens or nucleophiles under controlled conditions.

These reactions are essential for developing new derivatives with enhanced efficacy or reduced side effects .

Mechanism of Action

Neutramycin exerts its antibacterial effects primarily by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by obstructing the ribosomal function necessary for translating mRNA into proteins. As a result, bacterial growth and replication are disrupted, leading to cell death.

Detailed Mechanism

  • Binding Site: Neutramycin binds specifically to sites on the ribosome that are crucial for peptide bond formation.
  • Inhibition Pathway: The inhibition leads to an accumulation of unprocessed mRNA and ultimately results in bacterial cell lysis.
  • Spectrum of Activity: Neutramycin is particularly effective against Gram-positive bacteria due to structural compatibility with their ribosomal architecture .
Physical and Chemical Properties Analysis

Neutramycin possesses distinct physical and chemical properties that influence its behavior as an antibiotic:

  • Molecular Weight: Approximately 700 g/mol (varies with derivatives).
  • Solubility: Soluble in organic solvents like methanol and acetone but less soluble in water.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are critical for formulating neutramycin into effective pharmaceutical preparations .

Applications

Neutramycin's primary application lies in its use as an antibiotic for treating bacterial infections, particularly those caused by Gram-positive organisms. Its effectiveness against resistant strains makes it a candidate for further development in clinical settings.

Scientific Applications

  • Antimicrobial Research: Neutramycin serves as a model compound for studying antibiotic mechanisms and resistance.
  • Pharmaceutical Development: Research into modifying its structure can lead to new antibiotics with improved efficacy or reduced toxicity.
  • Biotechnological Applications: Its production process exemplifies microbial fermentation techniques that can be applied to other antibiotic-producing organisms .
Biosynthesis and Molecular Engineering of Neutramycin

Gene Cluster Identification in Streptomyces spp.

The biosynthetic gene cluster (BGC) responsible for neutramycin production was identified through comparative genomic analysis of bioactive Streptomyces strains. In Streptomyces sp. 2AW—isolated from Alaskan boreal forest soil—whole-genome sequencing revealed a 8.6-Mb chromosome harboring 52 BGCs, constituting 21.2% of its genome. Among these, a type I modular polyketide synthase (PKS) system was linked to neutramycin biosynthesis through gene inactivation and metabolite profiling [4] [7]. The neutramycin BGC spans ~45 kb and encodes:

  • A multi-modular PKS for macrolide backbone assembly
  • Glycosyltransferases for deoxysugar attachment
  • Regulatory proteins controlling cluster expression
  • Exporters for extracellular transport

Table 1: Core Genes in the Neutramycin Biosynthetic Cluster

GeneFunctionDomain Composition
neuPKS1-3Polyketide backbone synthesisKS-AT-KR-ACP (6 modules)
neuGTTDP-D-desosamine transferNucleotidyltransferase
neuRPathway-specific regulatorSARP-family transcriptional act.
neuECytochrome P450 hydroxylaseMonooxygenase

CRISPR/Cas9-based knockout of the PKS genes abolished neutramycin production, confirming their essential role [7]. The cluster's subtelomeric location suggests horizontal transfer potential, a trait observed in evolutionarily dynamic secondary metabolite pathways [4].

Enzymatic Pathways in Macrolide Backbone Formation

Neutramycin’s 16-membered macrolactone backbone is assembled by a type I modular PKS employing collinear biosynthesis. The PKS system comprises six modules, each catalyzing distinct elongation and reduction steps:

  • Starter unit: Propionyl-CoA initiates chain elongation via loading module acyltransferase (AT) specificity for methylmalonyl-CoA [9].
  • Elongation cycles: Each module incorporates extender units (methylmalonyl-CoA or malonyl-CoA), with stereoselective ketoreduction (KR), dehydration (DH), and enoylreduction (ER) domains generating specific chiral centers [5] [9].
  • Macrolactonization: The terminal thioesterase (TE) domain releases the linear polyketide and catalyzes cyclization to form the 16-membered lactone [9].

Key enzymatic features include:

  • Module 3 KR domain: Generates the C-5 L-configured hydroxy group critical for biological activity.
  • Module 6 ER domain: Establishes the trans-disubstituted olefin at C-10–C-11 [5].In vitro reconstitution of analogous PKS systems (e.g., pikromycin) confirmed that methylmalonyl-CoA specificity dictates methyl branch positions, explaining neutramycin’s C-4, C-8, and C-12 methylation pattern [9].

Post-PKS Modifications and Glycosylation Mechanisms

Neutramycin’s bioactivity depends on post-PKS tailoring, primarily glycosylation and oxidation:

Glycosylation

  • The deoxysugar D-desosamine is synthesized from glucose-1-phosphate via four enzymatic steps: deoxygenation (NeuS1), transamination (NeuS2), methylation (NeuS3), and nucleotidylation (NeuS4) [9].
  • The glycosyltransferase NeuGT attaches desosamine to the C-5 hydroxyl of the aglycone using TDP-D-desosamine as donor substrate. This step resembles DesVII/DesVIII in pikromycin biosynthesis, requiring an auxiliary protein for efficiency [9].

Oxidation

  • A cytochrome P450 monooxygenase (NeuE) hydroxylates C-14, enhancing target affinity [4].Notably, glycosylation occurs after macrolactone formation but before hydroxylation, as evidenced by intermediate accumulation in neuGT mutants [4] [9].

Biosynthetic Intermediates and Shunt Metabolites

Neutramycin biosynthesis involves unstable intermediates that undergo enzymatic shunting under suboptimal conditions. Purification studies identified six analogs (neutramycins B–G) from fermentation broths [6]:

  • Neutramycin B: 10,11-Dihydro derivative (olefin reduction)
  • Neutramycin C: 14-Dehydroxy variant (P450 deficiency)
  • Neutramycin D: 5-O-Desosaminyl-neuraminolide (aglycone)
  • Neutramycins E–G: Degraded macrolides lacking ring integrity

Table 2: Neutramycin Intermediates and Their Bioactivity

CompoundStructural Feature ModifiedAntimicrobial Activity
Neutramycin ANone (parent compound)Broad-spectrum
Neutramycin BSaturated C-10–C-11 bondWeak Gram-positive
Neutramycin CLacks C-14 hydroxylInactive
Neutramycin DAglycone (no sugar)Inactive
Neutramycin E–GRing-opened/decarboxylated derivativesUndetectable

Shunt metabolites arise from:

  • Premature glycosylation: Abortive attachment of desosamine to incomplete polyketides.
  • Oxidative stress: Non-enzymatic degradation of the conjugated polyene system [6] [8].

Evolutionary Divergence from Chalcomycin Pathways

Although neutramycin and chalcomycin share a 16-membered macrolide scaffold with C-5 desosaminylation, their BGCs exhibit significant evolutionary divergence:

Genetic Architecture

  • Neutramycin: Contains a discontinuous gene cluster; PKS genes are physically separated from tailoring enzymes (neuE, neuGT) by >15 kb, indicating potential horizontal acquisition [4] [7].
  • Chalcomycin: Features a contiguous PKS-tailoring operon, suggesting vertical inheritance [8].

Module Organization

  • Module 4: Chalcomycin PKS incorporates an additional methyltransferase domain absent in neutramycin, explaining C-12 methylation vs. C-12 hydroxymethylation [8] [9].
  • Glycosylation Timing: Neutramycin glycosylates after full macrolactonization, whereas chalcomycin glycosylates an ACP-bound linear intermediate—a mechanism shared with pactamycin biosynthesis [8].

Table 3: Evolutionary Variations in Neutramycin vs. Chalcomycin Pathways

FeatureNeutramycinChalcomycin
PKS Module Count67
C-12 ModificationHydroxylMethyl
Glycosylation SubstrateMacrolactone aglyconeACP-bound linear polyketide
Regulatory SystemSARP-family activatorTetR-family repressor

These differences underscore adaptive specialization: Neutramycin’s pathway prioritizes rapid aglycone cyclization, while chalcomycin employs carrier protein-bound glycosylation for structural diversity [8] [9].

Properties

CAS Number

1404-08-6

Product Name

Neutramycin

IUPAC Name

(1S,2R,3R,6E,8S,9S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

Molecular Formula

C34H54O14

Molecular Weight

686.8 g/mol

InChI

InChI=1S/C34H54O14/c1-17-9-12-26(36)45-19(3)21(16-43-33-31(42-8)30(41-7)27(37)20(4)46-33)29-23(47-29)10-11-25(35)34(5,39)14-13-22(17)48-32-28(38)24(40-6)15-18(2)44-32/h9-12,17-24,27-33,37-39H,13-16H2,1-8H3/b11-10+,12-9+/t17-,18+,19+,20+,21+,22-,23-,24-,27+,28+,29-,30+,31+,32-,33+,34-/m0/s1

InChI Key

RZLRMVZBGPHYJA-XXJPCBNGSA-N

SMILES

CC1CC(C(C(O1)OC2CCC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)O)OC

Solubility

Soluble in DMSO

Synonyms

Neutramycin; LL-705 W; LL 705 W; LL705 W; AE-705W; AE 705W; AE705W; Neutramycinum;

Canonical SMILES

CC1CC(C(C(O1)OC2CCC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)O)OC

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)O)OC

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